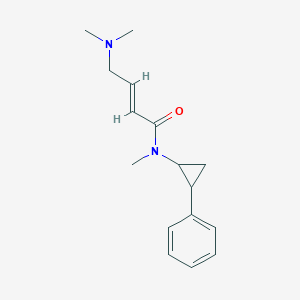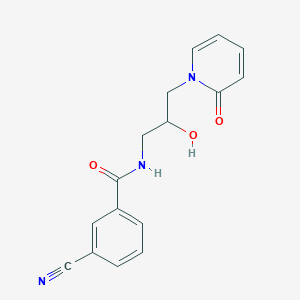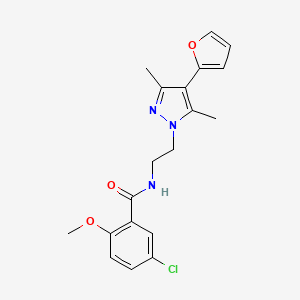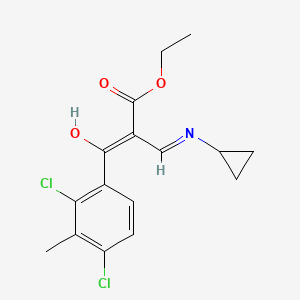![molecular formula C14H19NO5 B2962075 N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide CAS No. 1418113-50-4](/img/structure/B2962075.png)
N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide” is a complex organic compound . The molecular formula of this compound is C20H25NO5, with an average mass of 359.416 Da and a monoisotopic mass of 359.173279 Da .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, the crystal and molecular structure of (−)- (1R, 2S, 6R, 7S, 2′S)-5- (2′-hydroxymethyl-pyrrolidin-1′-yl)- endo -tricyclo [5.2.1.0 2,6 ]deca-4,8-dien-3-one was described in a study . The absolute configuration of the compound was established through X-ray diffraction study .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Transformations
Research in organic synthesis often explores compounds with intricate cyclic or acyclic structures, aiming to understand their reactivity, transformation, and applications in synthesizing novel materials or molecules with unique properties. For example, studies on the transformations of herbicides in soil reveal the complex interplay between chemical structures and environmental factors, leading to various degradation products (Yih, Swithenbank, & McRae, 1970)[https://consensus.app/papers/transformations-herbicide-yih/e1145dc57ca5551396bfda5aab2a0367/?utm_source=chatgpt]. Similarly, the synthesis of tricyclic products from reactions between penicillin-derived thiazoloazetidinones and ethyl diazoacetate highlights intricate pathways to generate novel structures (Mara, Singh, Thomas, & Williams, 1982)[https://consensus.app/papers/products-reaction-penicillin-derived-mara/924c1ad6755455c98a087e396056e4c3/?utm_source=chatgpt], which can inform on potential synthetic routes and applications for N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide.
Material Science and Engineering
Compounds with specific structural motifs are often investigated for their material properties, such as in the activation of cellulose by 1,4-dioxane for dissolution in N,N-dimethylacetamide/LiCl, providing insights into solvent-system interactions and material processing (Raus et al., 2012)[https://consensus.app/papers/activation-cellulose-14dioxane-dissolution-raus/474a531a4f925c8a93b02b8d10ec52d4/?utm_source=chatgpt]. This research avenue may offer perspectives on how the complex structure of this compound could influence its interactions with other compounds or materials, potentially leading to novel applications in material science.
Chemical Biology and Catalysis
Investigations into the mechanisms of reactions and the design of catalytic systems can also provide valuable insights. For example, the synthesis and study of endoperoxides derived from cyclooctatetraenes via singlet oxygenation demonstrate the complexity of molecular interactions and the potential for discovering new reaction pathways (Adam et al., 1985)[https://consensus.app/papers/synthesis-endoperoxides-derived-cyclooctatetraenes-adam/c8a10060aca95c7f96499a663ceb9422/?utm_source=chatgpt]. Such studies underline the importance of understanding the chemical behavior of complex molecules, which could be relevant for exploring the catalytic or biological activities of this compound.
Eigenschaften
IUPAC Name |
N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-13(2,3)12(18)15-6-14-5-4-7(20-14)8-9(14)11(17)19-10(8)16/h7-9H,4-6H2,1-3H3,(H,15,18)/t7-,8-,9+,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWSJVMFUHCYLY-GMAGZHIISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC12CCC(O1)C3C2C(=O)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC[C@]12CC[C@H](O1)[C@H]3[C@@H]2C(=O)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961992.png)
![2-(3,4-Dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2961993.png)



![N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B2962003.png)






![2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide](/img/structure/B2962014.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2962015.png)